molecular formula C9H9N3O B13330917 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13330917
M. Wt: 175.19 g/mol
InChI Key: APZRXHMEIMYQPN-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,7-dimethylimidazo[1,2-a]pyrimidine with formylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization steps to obtain the final product .

Chemical Reactions Analysis

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C9H9N3O/c1-6-3-4-12-8(5-13)7(2)11-9(12)10-6/h3-5H,1-2H3

InChI Key

APZRXHMEIMYQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=C(N2C=C1)C=O)C

Origin of Product

United States

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